molecular formula C6H11NO2 B023996 2-Pyrrolidineacetic acid CAS No. 56879-46-0

2-Pyrrolidineacetic acid

Cat. No.: B023996
CAS No.: 56879-46-0
M. Wt: 129.16 g/mol
InChI Key: ADSALMJPJUKESW-UHFFFAOYSA-N
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Description

It was isolated from Melampodium divaricatum;  a new GABA-uptake inhibitor derived from proline.
2-Pyrrolidineacetic acid, also known as homoproline, belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

2-pyrrolidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSALMJPJUKESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972301
Record name (Pyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56879-46-0
Record name Homoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOPROLINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-pyrrolidineacetic acid?

A1: The molecular formula of this compound is C6H11NO2, and its molecular weight is 129.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ NMR (1H NMR and 13C NMR) and MS (Mass Spectrometry) techniques to characterize the structure of this compound. These techniques provide information about the compound's connectivity, functional groups, and molecular weight. [, , , ]

Q3: What are some common synthetic approaches for producing this compound?

A3: Several methods have been developed to synthesize this compound. These include starting from enantiomeric Z-prolines using the Arndt-Eistert process [, ], Claisen rearrangement of allyl esters followed by transformations [], and asymmetric hydrogenation of cyclic β-acylamino-alkenoates [].

Q4: Can you elaborate on the Arndt-Eistert process for synthesizing this compound and its stereochemical implications?

A4: The Arndt-Eistert process starts with enantiomeric Z-prolines and involves converting them to diazomethyl ketones, followed by a Wolff rearrangement. This rearrangement is stereochemically significant as it proceeds with strict retention of configuration, leading to optically pure enantiomers of this compound. [, ]

Q5: What are some interesting derivatives of this compound that have been synthesized?

A5: Researchers have synthesized various derivatives of this compound, including fluorinated cyclic β(3)-amino acid derivatives [], (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines [], α-cyclopropyl-β-homoprolines [], and phosphorus analogues of homoproline. [, ]

Q6: What is the significance of the synthesis of (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines?

A6: This synthesis is significant because it represents the first reported method for obtaining these specific diastereomers. The researchers achieved this through a two-step strategy involving d-glucose as the starting material and provided a detailed computational study of the reaction mechanism. []

Q7: What natural sources have been identified as containing this compound?

A7: this compound has been found in Arnica species, Tussilago farfara, Cimicifuga racemosa (black cohosh) roots, and the marine sponge Neamphius huxleyi. [, , , ]

Q8: What biological activities have been associated with this compound and its derivatives?

A8: While this compound itself might not possess potent biological activity, its presence alongside other bioactive compounds like pyrrolizidine alkaloids in plants suggests potential synergistic effects. [, , ] Derivatives of this compound, incorporated into peptides, have shown potential as bradykinin B(2) receptor antagonists [], HIV inhibitors [], and dipeptidyl peptidase IV inhibitors. []

Q9: How does the incorporation of this compound into peptides affect their biological activity?

A9: Incorporating this compound, a proline analogue, can influence peptide conformation and flexibility, impacting their interaction with target molecules. For instance, replacing proline with this compound in a heptapeptide chloride ion transporter altered its properties and ionophoretic efficacy. []

Q10: Has this compound been explored for its potential in organocatalysis?

A10: While not explicitly explored in the provided research, the dimerization of a cyclopropanated pyrrole derivative led to a bis-β-homoproline structure. [] This structure holds potential as an organocatalyst, although further investigation into its enantioselective synthesis and catalytic activity is required. []

Q11: What is the significance of the co-occurrence of this compound with pyrrolizidine alkaloids?

A11: The co-occurrence of this compound with pyrrolizidine alkaloids like tussilagine and integerrimine in plants like Arnica species and Tussilago farfara is noteworthy. [, , ] While the exact ecological role of this co-occurrence is yet to be fully elucidated, it suggests a potential biosynthetic link and possible synergistic effects on plant physiology or interactions with other organisms.

Q12: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A12: The provided research papers primarily focus on the synthesis and biological activities of this compound and its derivatives, without delving into its material compatibility and stability under various conditions. Further research is needed in this area.

Q13: What is known about the dissolution and solubility of this compound in various media, and how do these factors impact its bioavailability and efficacy?

A13: The provided research papers do not provide specific details about the dissolution and solubility profiles of this compound in different media. Investigating these properties would be crucial for understanding its bioavailability and potential for various applications.

Q14: What safety and toxicological data are available for this compound and its derivatives?

A14: The provided research papers do not offer comprehensive data on the toxicology of this compound. Given its presence in plants used in traditional medicine, understanding its potential toxicity and long-term effects warrants further investigation.

Q15: How has computational chemistry contributed to the study of this compound?

A17: Computational chemistry played a crucial role in understanding the reaction mechanisms and stereochemistry involved in synthesizing this compound derivatives. For instance, in the synthesis of (3S,4R)-dihydroxy-N-alkyl-l-homoprolines, computational studies explained the equilibrium between l-homoprolines and their bicyclic counterparts under acidic and basic conditions. []

Q16: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?

A18: While the provided research does not mention specific QSAR models for this compound derivatives, structure-activity relationship studies on analogues of bradykinin [], where this compound was incorporated, highlight the impact of structural modifications on biological activity.

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